molecular formula C8H13NO8 B13579934 Methyl2-amino-2-(3-hydroxyoxetan-3-yl)acetate,oxalicacid

Methyl2-amino-2-(3-hydroxyoxetan-3-yl)acetate,oxalicacid

Katalognummer: B13579934
Molekulargewicht: 251.19 g/mol
InChI-Schlüssel: QAQOJTSEKSOZLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate; oxalic acid is a compound with the molecular formula C6H11NO4.C2H2O4 and a molecular weight of 251.19 g/mol . This compound is known for its unique structure, which includes an oxetane ring, an amino group, and an ester functional group. It is often used in various chemical and biological research applications due to its reactivity and functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an oxetane derivative with an amino acid ester in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol or ethanol and a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-amino-2-(3-hydroxypropyl)acetate
  • Methyl 2-amino-2-(3-hydroxybutyl)acetate
  • Methyl 2-amino-2-(3-hydroxycyclopropyl)acetate

Uniqueness

Methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and stability compared to other similar compounds. The oxetane ring can undergo ring-opening reactions that are not possible with other structures, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H13NO8

Molekulargewicht

251.19 g/mol

IUPAC-Name

methyl 2-amino-2-(3-hydroxyoxetan-3-yl)acetate;oxalic acid

InChI

InChI=1S/C6H11NO4.C2H2O4/c1-10-5(8)4(7)6(9)2-11-3-6;3-1(4)2(5)6/h4,9H,2-3,7H2,1H3;(H,3,4)(H,5,6)

InChI-Schlüssel

QAQOJTSEKSOZLC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(C1(COC1)O)N.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.